Theophylline, 8-dodecylthio-6-thio-
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Overview
Description
Theophylline, 8-dodecylthio-6-thio-: is a derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of dodecylthio and thio groups to theophylline enhances its chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Theophylline, 8-dodecylthio-6-thio- is used as a model compound to study the effects of thio and dodecylthio substitutions on theophylline’s chemical properties .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes, including its role as a phosphodiesterase inhibitor .
Medicine: In medicine, Theophylline, 8-dodecylthio-6-thio- is explored for its potential therapeutic applications, particularly in respiratory diseases. Its modified structure may offer enhanced efficacy or reduced side effects compared to theophylline .
Industry: In the industrial sector, this compound is studied for its potential use in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
Comparison with Similar Compounds
Theophylline: The parent compound, widely used in respiratory therapy.
8-Methyl-6-thio-7-(β-D-xylopyranosyl)theophylline: Another derivative with different substituents.
Theobromine: A related methylxanthine with similar pharmacological properties.
Uniqueness: The uniqueness of Theophylline, 8-dodecylthio-6-thio- lies in its specific substitutions, which may confer distinct chemical and biological properties. These modifications can potentially enhance its efficacy or reduce side effects compared to other similar compounds .
Properties
CAS No. |
6493-37-4 |
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Molecular Formula |
C19H32N4OS2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21) |
InChI Key |
XXIAMSSXXPCLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
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